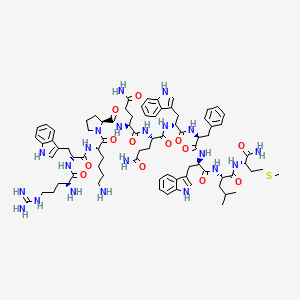![molecular formula C9H6N4 B561343 Benzo[4,5]imidazo[2,1-f][1,2,4]triazine CAS No. 106866-34-6](/img/structure/B561343.png)
Benzo[4,5]imidazo[2,1-f][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[4,5]imidazo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is characterized by its fused ring structure, which includes both imidazole and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[4,5]imidazo[2,1-f][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with cyanogen bromide, followed by cyclization to form the triazine ring . Another approach includes the use of halogenated alkyl intermediates and substituted phenylhydrazines . These reactions are often carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely . Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Benzo[4,5]imidazo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the triazine ring .
Scientific Research Applications
Benzo[4,5]imidazo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzo[4,5]imidazo[2,1-f][1,2,4]triazine involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt essential cellular processes, leading to the death of microbial or cancer cells. The compound’s ability to interact with DNA and proteins also contributes to its biological effects .
Comparison with Similar Compounds
Benzo[4,5]imidazo[2,1-f][1,2,4]triazine can be compared with other similar heterocyclic compounds, such as:
Benzo[4,5]imidazo[1,2-d][1,2,4]triazine: Similar structure but different substitution patterns.
Imidazo[2,1-b]thiazole: Contains a sulfur atom in place of one of the nitrogen atoms.
Imidazo[1,2-a]pyrimidine: Different ring fusion and nitrogen arrangement.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, which make it suitable for a variety of applications in different fields.
Properties
CAS No. |
106866-34-6 |
|---|---|
Molecular Formula |
C9H6N4 |
Molecular Weight |
170.175 |
IUPAC Name |
[1,2,4]triazino[1,6-a]benzimidazole |
InChI |
InChI=1S/C9H6N4/c1-2-4-8-7(3-1)12-9-5-10-6-11-13(8)9/h1-6H |
InChI Key |
HGQSXHSXGUMOMR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3N2N=CN=C3 |
Synonyms |
[1,2,4]Triazino[1,6-a]benzimidazole(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[8-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-2H-chromen-3-yl]oxy-hydroxy-oxoazanium](/img/structure/B561266.png)
![(3R,3aS,6E,9S,10Z,11aS)-9-hydroxy-6-(hydroxymethyl)-3,10-dimethyl-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one](/img/structure/B561268.png)
![(E)-S-(benzo[d]thiazol-2-yl)-N-ethylidenethiohydroxylamine](/img/structure/B561272.png)
![3,11-Dimethoxy-7-phenyl-6,8,9,13b-tetrahydro-5H-dibenzo[c,h]xanthylium perchlorate](/img/structure/B561280.png)
![4,5,6,7-Tetramethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B561282.png)

